1,3,5-Tris(4-hydroxyphenyl)benzene

Covalent Organic Frameworks Porous Materials Ester Linkage

1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) is a C3-symmetric triphenylbenzene building block that delivers performance unmatched by amino or smaller hydroxyl analogs. Researchers select THPB because ester-linked COFs derived from it achieve BET surface areas up to 2,092 m²/g—a 40–75% improvement over imine-linked counterparts—while its unique hydrogen-bonding geometry enables mesoscale 2D HOFs exhibiting flat band physics. For thermal management, THPB introduces 15–50 mass% rigid triphenylbenzene skeleton into epoxy matrices, directly enhancing heat dissipation. Available in ≥98% purity with full analytical documentation. Order now to advance your COF, HOF, or thermochromic materials research.

Molecular Formula C24H18O3
Molecular Weight 354.4 g/mol
CAS No. 15797-52-1
Cat. No. B095932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(4-hydroxyphenyl)benzene
CAS15797-52-1
Molecular FormulaC24H18O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O
InChIInChI=1S/C24H18O3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15,25-27H
InChIKeyRQTDWDATSAVLOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(4-hydroxyphenyl)benzene (CAS 15797-52-1): A Strategic Triphenylbenzene Building Block for Advanced Porous Frameworks and Optoelectronics


1,3,5-Tris(4-hydroxyphenyl)benzene (THPB; CAS 15797-52-1) is a triphenylbenzene derivative featuring a rigid, C3-symmetric core and three terminal para-hydroxyphenyl substituents. It is a solid beige powder with a melting point of 233–240°C and a molecular weight of 354.40 g/mol . This compound is commercially available with purity typically exceeding 97%, a specification critical for achieving ordered, high-performance materials [1]. THPB is fundamentally a multifunctional building block whose hydroxyl groups enable both covalent (esterification) and non-covalent (hydrogen-bonding) assembly into advanced materials, most notably covalent organic frameworks (COFs) and hydrogen-bonded organic frameworks (HOFs) [2].

Why 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) Cannot Be Replaced by Common Tri- or Tetra-Functional Aromatic Analogs


1,3,5-Tris(4-hydroxyphenyl)benzene is not a generic multifunctional phenol. Its substitution by superficially similar compounds like 1,3,5-trihydroxybenzene (phloroglucinol), 1,3,5-tris(4-aminophenyl)benzene (TAPB), or 1,3,5-tris(bromomethyl)benzene is scientifically invalid for targeted applications. This is due to a unique combination of properties: the rigid triphenylbenzene core provides exceptional thermal stability and a high-conductivity molecular skeleton, while the para-hydroxyphenyl groups offer a distinct balance of hydrogen-bonding capability and covalent reactivity [1]. In COF synthesis, aminophenyl analogs yield imine linkages, which differ fundamentally in stability and porosity from ester linkages formed with THPB [2]. In HOF formation, the specific geometry and H-bond donor-acceptor profile of THPB directs the formation of unique 2D topologies, unlike smaller hydroxylated cores like phloroglucinol which form different, less-defined assemblies [3]. The evidence below quantifies these critical performance differences.

1,3,5-Tris(4-hydroxyphenyl)benzene: Quantified Differentiation from Analogous Building Blocks in Key Applications


COF Synthesis: Ester vs. Imine Linkage Enables Higher Surface Area and Different Topology

When used as a building block for Covalent Organic Frameworks (COFs), 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) yields ester-linked frameworks with distinct and quantifiably superior porosity compared to those formed from its amino analog, 1,3,5-tris(4-aminophenyl)benzene (TAPB). A direct head-to-head comparison in the seminal work by Yaghi and coworkers demonstrates that the ester-linked COF-120 (synthesized from THPB and di(pyridin-2-yl) terephthalate) exhibits a high Brunauer-Emmett-Teller (BET) surface area of up to 2,092 m²/g [1]. In contrast, analogous imine-linked COFs formed from the same amine-terminated core typically exhibit surface areas in a lower range of 1,200–1,500 m²/g [2]. The THPB-derived COF-120 also crystallizes in an hcb topology, distinct from the kgm topology of its tetratopic-phenol counterpart [1].

Covalent Organic Frameworks Porous Materials Ester Linkage

Thermochromic Materials: 1,3,5-Tris(4-hydroxyphenyl)benzene Enables Uniquely High-Temperature Reversibility

In the field of polydiacetylene (PDA) thermochromic materials, 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) enables a uniquely high-temperature reversible color change. A 2024 study in Chinese Chemical Letters demonstrated that a PDA monomer synthesized using THPB as a bridging unit (DBA-PCDA) exhibited a reversible thermochromic property when heated up to 200°C [1]. In stark contrast, analogous systems using the structurally similar 1,3,5-tris(4-aminophenyl)benzene (TBA-PCDA) or biphenyl-based bridging units (DBE-PCDA) failed to polymerize under the same 254-nm UV irradiation, and thus could not achieve any thermochromic response [1]. Furthermore, this 200°C threshold significantly exceeds the performance of most organic reversible thermochromic materials, which are typically limited to <100°C [1].

Thermochromic Materials Polydiacetylene High-Temperature Sensor

Electronic Topology: THPB Self-Assembles into 2D HOF with Flat Band, Unobserved with Aminophenyl Analogs

The specific hydrogen-bonding geometry of 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) directs its self-assembly on Au(111) surfaces into a unique 2D hydrogen-bonded organic framework (HOF) that hosts a flat electronic band [1]. Angle-resolved photoemission spectroscopy (ARPES) and scanning tunneling microscopy (STM) revealed that THPB forms a highly ordered, mesoscale honeycomb-like HOF with a breathing-kagome lattice, a topology that gives rise to a flat band over the entire Brillouin zone [1]. This electronic feature is of intense interest for studying strongly correlated electron systems and topological materials. In direct contrast, attempts to form such ordered 2D HOFs with flat bands using the amino analog, 1,3,5-tris(4-aminophenyl)benzene (TAPB), have not been reported, highlighting the critical role of THPB's specific hydrogen-bond donor geometry and interaction strength [1].

2D Materials Hydrogen-Bonded Organic Frameworks Flat Band Physics

Resin Curing Agent: Quantified Thermal and Mechanical Enhancement in Epoxy Compositions

In epoxy resin formulations, 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) functions as a curing agent that imparts a quantifiably high content of the rigid 1,3,5-triphenylbenzene skeleton. A TDK Corporation patent explicitly demonstrates that resin compositions containing 15 mass% to 50 mass% of the 1,3,5-triphenylbenzene main skeleton (derived from curing agents like THPB or its amino analog TAPB) exhibit high thermal conductivity and excellent heat resistance [1]. While the patent highlights that both THPB and TAPB can provide the rigid skeleton, THPB's hydroxyl-based curing mechanism is complementary to amine-based systems, allowing for a wider range of epoxy formulations and potentially different cure kinetics and network structures [1].

Epoxy Resin Thermoset Composite Curing Agent

1,3,5-Tris(4-hydroxyphenyl)benzene: Defined Scenarios for R&D and Industrial Procurement Based on Quantified Performance


Synthesis of High-Surface-Area, Ester-Linked COFs for Gas Storage and Separation

Researchers and companies focused on maximizing the porosity of Covalent Organic Frameworks should prioritize 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) as a core building block. The evidence demonstrates that THPB-derived ester-linked COFs (like COF-120) can achieve BET surface areas of up to 2,092 m²/g, a ~40-75% improvement over comparable imine-linked COFs from its amino analog [1]. This is critical for applications where high surface area directly correlates with performance, such as methane or hydrogen storage, carbon dioxide capture, and heterogeneous catalysis.

Development of High-Temperature (>100°C) Reversible Thermochromic Sensors

For the fabrication of organic thermal indicators that must reliably operate above 100°C, THPB is an enabling precursor. Evidence shows it yields a polydiacetylene (poly(DBA-PCDA)) with reversible thermochromic properties up to 200°C, while analogs based on 1,3,5-tris(4-aminophenyl)benzene or 4,4'-dihydroxybiphenyl fail to polymerize and function [1]. This makes THPB uniquely suitable for sensing applications in high-temperature industrial processes, aerospace, or automotive systems where conventional organic thermochromics degrade.

Fabrication of 2D Hydrogen-Bonded Organic Frameworks (HOFs) for Topological Electronics Research

Fundamental research groups exploring topological quantum materials or flat band physics should procure high-purity THPB for surface-supported HOF growth. The compound's specific geometry enables the self-assembly of a mesoscale, highly ordered 2D HOF on Au(111) that hosts a flat electronic band, a property not reported for its amino or other hydroxyl analogs [1]. This provides a unique platform for investigating strongly correlated electron systems in an organic framework.

Formulation of High-Performance Epoxy Thermosets with Enhanced Thermal Conductivity

In industrial settings where improved thermal management in epoxy resins is required, THPB serves as a quantifiably effective curing agent. Its use can introduce 15–50 mass% of the rigid, thermally conductive 1,3,5-triphenylbenzene skeleton into the cured matrix, a specification that directly enhances heat dissipation and mechanical stability [1]. While its amino analog can achieve a similar skeleton content, THPB offers a distinct phenolic curing chemistry that is valuable for tailoring network architecture and compatibility with other resin components.

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